molecular formula C21H32O3 B14089509 (6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol

(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol

Cat. No.: B14089509
M. Wt: 332.5 g/mol
InChI Key: CIVSDEYXXUHBPV-RKTXRCNFSA-N
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Description

(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol is a complex organic compound with a molecular formula of C21H32O3. This compound is part of the benzo[c]chromene family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol typically involves multiple steps, including cyclization, hydroboration, and oxidation. One common method involves the use of thexylborane followed by oxidation with sodium hydroxide and peroxide to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol involves its interaction with specific molecular targets and pathways. It may act on cannabinoid receptors, influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through modulation of receptor activity and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol apart from similar compounds is its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This unique configuration may result in distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15+,16+,17+/m0/s1

InChI Key

CIVSDEYXXUHBPV-RKTXRCNFSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@@H]([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O

Origin of Product

United States

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